4-(5-Formylfuran-2-yl)benzenesulfonic acid
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Overview
Description
4-(5-Formylfuran-2-yl)benzenesulfonic acid is an organic compound with the molecular formula C11H8O5S It is characterized by the presence of a formyl group attached to a furan ring, which is further connected to a benzenesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formylfuran-2-yl)benzenesulfonic acid typically involves the formylation of furan derivatives followed by sulfonation. One common method includes the Vilsmeier-Haack reaction, where a furan derivative is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group. The resulting formylfuran compound is then subjected to sulfonation using reagents like sulfur trioxide or chlorosulfonic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways can further improve the scalability and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions
4-(5-Formylfuran-2-yl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sulfur trioxide (SO3), chlorosulfonic acid (HSO3Cl)
Major Products
Oxidation: 4-(5-Carboxyfuran-2-yl)benzenesulfonic acid
Reduction: 4-(5-Hydroxymethylfuran-2-yl)benzenesulfonic acid
Substitution: Various substituted benzenesulfonic acid derivatives
Scientific Research Applications
4-(5-Formylfuran-2-yl)benzenesulfonic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Formylfuran-2-yl)benzenesulfonic acid involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
4-(5-Formyl-2-furyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
5-Formyl-2-furanylboronic acid: Contains a boronic acid group instead of a benzenesulfonic acid moiety.
Uniqueness
4-(5-Formylfuran-2-yl)benzenesulfonic acid is unique due to the combination of a formyl group, a furan ring, and a benzenesulfonic acid moiety. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
Properties
IUPAC Name |
4-(5-formylfuran-2-yl)benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5S/c12-7-9-3-6-11(16-9)8-1-4-10(5-2-8)17(13,14)15/h1-7H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJZJDRDSDDLRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=O)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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